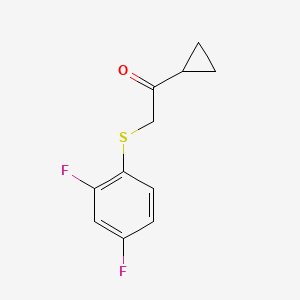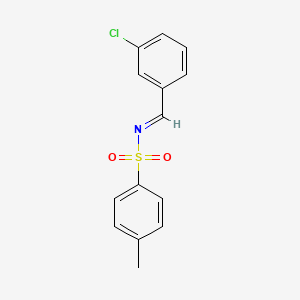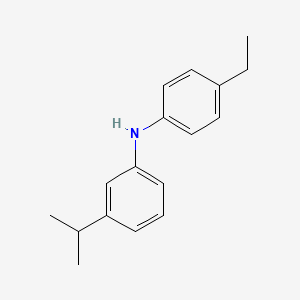
N-(4-Ethylphenyl)-3-isopropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethylphenyl)-3-isopropylaniline is an organic compound that belongs to the class of anilines This compound is characterized by the presence of an ethyl group attached to the phenyl ring and an isopropyl group attached to the aniline nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-3-isopropylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as N-(4-ethylphenyl)-3-nitroaniline, using a palladium catalyst. This process is conducted under high pressure and temperature conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
N-(4-Ethylphenyl)-3-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
N-(4-Ethylphenyl)-3-isopropylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of N-(4-Ethylphenyl)-3-isopropylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
類似化合物との比較
N-(4-Ethylphenyl)-3-isopropylaniline can be compared with other similar compounds, such as:
N-(4-Methylphenyl)-3-isopropylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-(4-Ethylphenyl)-3-methylphenylamine: Similar structure but with a methyl group on the aniline nitrogen.
N-(4-Ethylphenyl)-3-nitroaniline: Similar structure but with a nitro group instead of an isopropyl group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their functional groups.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a range of chemical reactions, making it valuable in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry and related fields.
特性
分子式 |
C17H21N |
|---|---|
分子量 |
239.35 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-3-propan-2-ylaniline |
InChI |
InChI=1S/C17H21N/c1-4-14-8-10-16(11-9-14)18-17-7-5-6-15(12-17)13(2)3/h5-13,18H,4H2,1-3H3 |
InChIキー |
DHKQLKMDSAKPNX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC2=CC=CC(=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


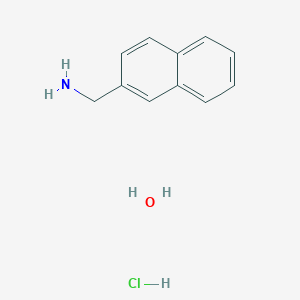
![3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13648137.png)
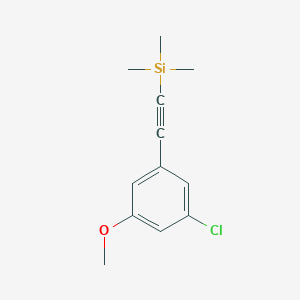


![1-(4-Chlorophenyl)dibenzo[b,d]thiophene](/img/structure/B13648150.png)
![Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13648156.png)
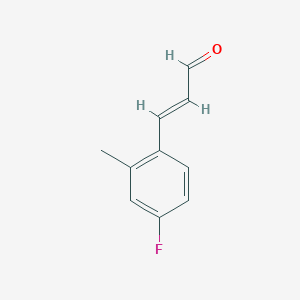
![Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13648175.png)


![3-[(Oxan-4-yl)amino]propan-1-ol](/img/structure/B13648188.png)
